![molecular formula C11H16BrNO2 B1524165 2-Amino-5-phenylpentanoic acid hydrobromide CAS No. 1311314-03-0](/img/structure/B1524165.png)
2-Amino-5-phenylpentanoic acid hydrobromide
Overview
Description
2-Amino-5-phenylpentanoic acid hydrobromide, also known as 5-phenylnorvaline hydrobromide, is a chemical compound with the molecular formula C11H16BrNO2 . It has a molecular weight of 274.15 g/mol .
Molecular Structure Analysis
The molecular structure of 2-Amino-5-phenylpentanoic acid hydrobromide can be represented as 1S/C11H15NO2.BrH/c12-10 (11 (13)14)8-4-7-9-5-2-1-3-6-9;/h1-3,5-6,10H,4,7-8,12H2, (H,13,14);1H .Scientific Research Applications
1. Role in Constituent Amino Acids of AM-Toxins
2-Amino-5-phenylpentanoic acid (App) has been identified as a constituent amino acid in AM-toxins, which are phytotoxic metabolites produced by certain pathogenic fungi. This highlights its significance in the field of plant pathology and toxin research (Shimohigashi, Lee, & Izumiya, 1976).
2. Involvement in Bioactive Compound Synthesis
The compound plays a role in the synthesis of bioactive compounds like bestatin, a known inhibitor of aminopeptidase B and leucine aminopeptidase. Its structure and configuration have been examined through X-ray crystallography, contributing to medicinal chemistry and enzymology (Nakamura et al., 1976).
3. Synthesis of Hydroxyproline Derivatives
2-Amino-5-phenylpentanoic acid has been utilized in systematic investigations for synthesizing derivatives like 4-hydroxy-DL-proline and 2-amino-4-dihydroxyvaleric acid. This research is significant for understanding the synthesis pathways of important amino acids (Gaudry, Berlinguet, Langis, & Paris, 1956).
4. As Inhibitors in Enzyme Studies
The compound has been used in the design of inhibitors for nitric oxide synthases, providing insights into enzyme inhibition mechanisms and aiding in the development of therapeutic agents (Ulhaq et al., 1998).
5. Role in Antimicrobial Compound Synthesis
It also contributes to the synthesis of antimicrobial compounds, exemplified by its use in creating N5-hydroxy-2-methylarginine and N5-hydroxy-2-methylornithine, highlighting its relevance in pharmacology and microbial resistance research (Maehr & Leach, 1978).
6. Interaction with HIV-1 Protease
The compound's isomers have been synthesized and tested for inhibition of HIV-1 protease, showing that certain isomers are highly potent inhibitors. This has implications for antiviral drug development, especially in the context of HIV/AIDS (Raju & Deshpande, 1991).
Safety And Hazards
The safety information associated with 2-Amino-5-phenylpentanoic acid hydrobromide includes several precautionary statements such as P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . The hazard statements include H315, H319, H335 .
properties
IUPAC Name |
2-amino-5-phenylpentanoic acid;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.BrH/c12-10(11(13)14)8-4-7-9-5-2-1-3-6-9;/h1-3,5-6,10H,4,7-8,12H2,(H,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGPFPDOMYWRJSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(C(=O)O)N.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-phenylpentanoic acid hydrobromide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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